molecular formula C12H14ClNO4S B1523707 Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 1035173-74-0

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B1523707
CAS No.: 1035173-74-0
M. Wt: 303.76 g/mol
InChI Key: KGTKAEIBOSEJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO4S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The general reaction scheme is as follows:

    Starting Material: Benzyl pyrrolidine-1-carboxylate

    Reagent: Chlorosulfonic acid (ClSO3H)

    Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation: Oxidative reactions can modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while reduction can produce a sulfonyl derivative.

Scientific Research Applications

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Researchers use it to study the effects of sulfonyl-containing compounds on biological systems, including their potential as enzyme inhibitors.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Benzyl pyrrolidine-1-carboxylate: Lacks the chlorosulfonyl group, making it less reactive.

    3-(Chlorosulfonyl)pyrrolidine-1-carboxylate: Similar structure but without the benzyl group, affecting its solubility and reactivity.

    Pyrrolidine-1-carboxylate derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique properties and applications.

Uniqueness

Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is unique due to the presence of both the benzyl and chlorosulfonyl groups This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry

Properties

IUPAC Name

benzyl 3-chlorosulfonylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4S/c13-19(16,17)11-6-7-14(8-11)12(15)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKAEIBOSEJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692821
Record name Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035173-74-0
Record name Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.